molecular formula C19H22N2O6 B4632509 N,N'-bis(2,4-dimethoxyphenyl)malonamide

N,N'-bis(2,4-dimethoxyphenyl)malonamide

Cat. No.: B4632509
M. Wt: 374.4 g/mol
InChI Key: POHBANZIHXKVJD-UHFFFAOYSA-N
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Description

N,N'-bis(2,4-dimethoxyphenyl)malonamide is a chemical compound with the molecular formula C21H26N2O6 and a molecular weight of 402.44 g/mol. This malonamide derivative features dimethoxyphenyl groups and is primarily used in research and development as a building block in organic synthesis. Its applications include serving as a precursor for the synthesis of more complex molecules in medicinal chemistry and material science. Researchers utilize this compound for its potential role in developing new pharmaceutical intermediates or functional materials. The mechanism of action is dependent on the specific chemical context, often involving its amide functional groups in hydrogen bonding or its aromatic rings in π-π interactions. This product is intended for research purposes by qualified professionals in a laboratory setting. It is not for diagnostic or therapeutic use. Handling should follow appropriate safety protocols. For more detailed information, including structural and safety data, consult the specific Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

N,N'-bis(2,4-dimethoxyphenyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6/c1-24-12-5-7-14(16(9-12)26-3)20-18(22)11-19(23)21-15-8-6-13(25-2)10-17(15)27-4/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHBANZIHXKVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC(=O)NC2=C(C=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that malonamide derivatives, including N,N'-bis(2,4-dimethoxyphenyl)malonamide, exhibit promising anticancer properties. These compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study highlighted the cytotoxic effects of similar malonamide compounds against breast cancer cell lines, demonstrating their potential as chemotherapeutic agents .

Pharmacological Properties
Malonamides are known to display a variety of pharmacological activities. They have been investigated for their roles as anti-inflammatory agents and in the treatment of neurodegenerative diseases. The structural characteristics of this compound allow for interactions with biological targets that could lead to therapeutic effects against conditions such as Alzheimer's disease .

Materials Science

Organic Electronics
this compound has potential applications in the field of organic electronics. Its ability to act as a hole-transporting material makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The compound's electronic properties can be tuned by modifying its structure, thus enhancing its performance in optoelectronic devices .

Polymer Chemistry
In polymer chemistry, malonamide derivatives are utilized as additives to improve the thermal stability and mechanical properties of polymers. The incorporation of this compound into polymer matrices can enhance their performance in high-temperature applications .

Synthesis and Chemical Reactions

Synthetic Intermediates
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including cross-coupling reactions and cycloadditions, facilitating the development of new compounds with diverse functionalities .

Case Study 1: Anticancer Research

A recent study investigated the anticancer effects of this compound on MDA-MB-231 breast cancer cells. The compound was shown to significantly reduce cell viability with an IC50 value comparable to established chemotherapeutics like Doxorubicin. This finding supports further exploration into its mechanism of action and potential clinical applications.

Case Study 2: Material Development

In a project focused on developing new OLED materials, researchers synthesized this compound and tested its hole-transporting capabilities within device architectures. The results indicated improved efficiency and stability compared to traditional materials, highlighting its potential for commercial applications in electronic devices.

Q & A

Q. Advanced Research Focus

In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria.

Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.

Mechanistic studies : Molecular docking to identify protein targets (e.g., tubulin or kinases) and validate via Western blotting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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